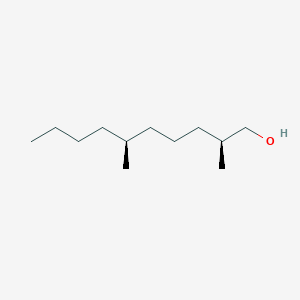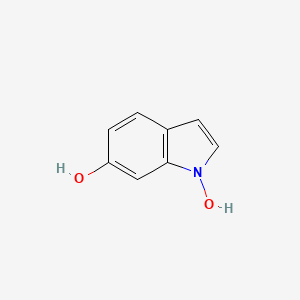
1H-Indole-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1,6-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their wide range of biological activities and are a key structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of indole derivatives. For instance, the hydroxylation of 1H-indole can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. Another method involves the use of metal catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-1,6-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1H-Indole-5,6-diol: Another hydroxylated indole derivative with similar properties.
1H-Indole-2,3-diol: Differently substituted indole with distinct reactivity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness: 1H-Indole-1,6-diol is unique due to the specific positioning of the hydroxyl groups, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological studies.
Properties
CAS No. |
877470-66-1 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-hydroxyindol-6-ol |
InChI |
InChI=1S/C8H7NO2/c10-7-2-1-6-3-4-9(11)8(6)5-7/h1-5,10-11H |
InChI Key |
OBGDZGCKBSAVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
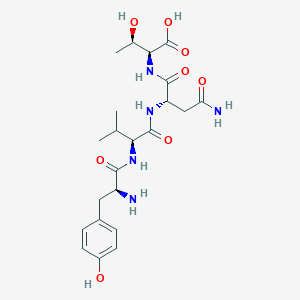

![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)


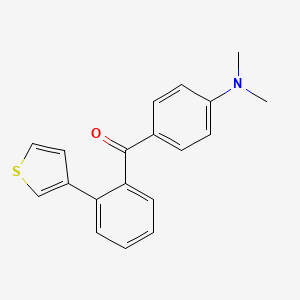

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
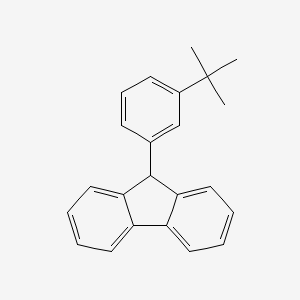
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
